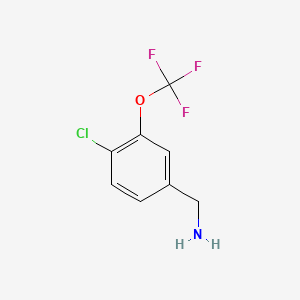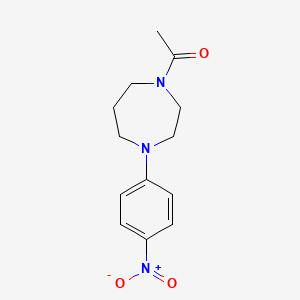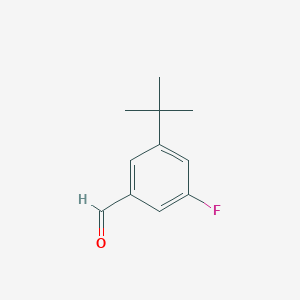
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Descripción general
Descripción
8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one, also referred to as this compound, is a small molecule characterized by a bicyclic structure with two nitrogen atoms and two oxygen atoms. This compound has been extensively studied due to its potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects. The mechanism of action and biochemical and physiological effects of this compound are not fully understood, but research has provided insight into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry and Biological Activity
Benzazepines, including derivatives like 3-benzazepines, have been studied for their structure-activity relationships. Research indicates that certain 3-benzazepines exhibit cytotoxicity towards human leukemia cells, suggesting potential in cancer therapy. These compounds can produce radicals and enhance the decay of ascorbic acid in brain homogenate, indicating their reactivity and possible application in neurological studies. Moreover, some 3-benzazepines have shown the ability to inhibit the multidrug resistance P-glycoprotein efflux pump, highlighting their potential in overcoming drug resistance in cancer treatment (Kawase, Saito, & Motohashi, 2000).
Pharmacological Properties
The pharmacological landscape of benzazepines is enriched by compounds like osthole, which, although structurally distinct, shares some similarities with benzazepine derivatives in terms of biological activity. Osthole has demonstrated a range of pharmacological actions including neuroprotective, osteogenic, and immunomodulatory effects. Such multifaceted activities suggest that benzazepine derivatives could also possess broad pharmacological potentials, applicable in various therapeutic areas (Zhang, Leung, Cheung, & Chan, 2015).
Antimicrobial Potential
Benzofuran derivatives, closely related to benzazepines, have been identified as promising structures for antimicrobial therapy. Their unique structural features and broad array of biological activities make them valuable in drug discovery, especially in searching for efficient antimicrobial agents. This suggests that the structural framework of benzazepines, including compounds like 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one, could be explored for antimicrobial applications (Hiremathad et al., 2015).
Propiedades
IUPAC Name |
8-methoxy-3-methyl-1H-3-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNXHUFOFANTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(CC1=O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

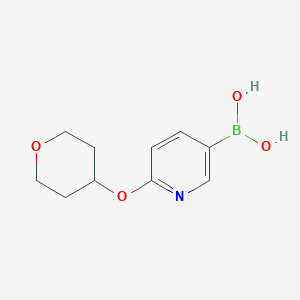

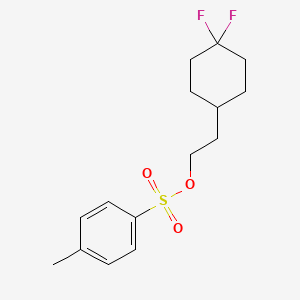
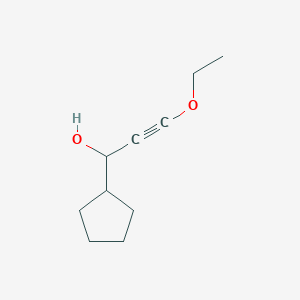
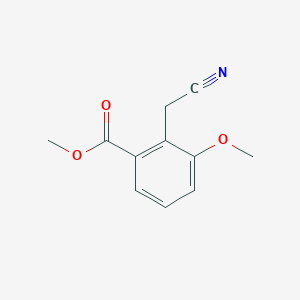

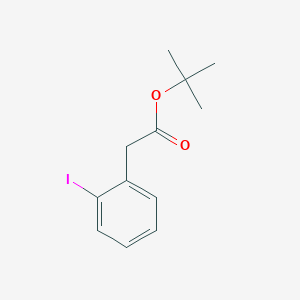
![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
